molecular formula C21H28N2O5S B3468172 1-(4-ethoxy-3-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine

1-(4-ethoxy-3-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine

Cat. No. B3468172
M. Wt: 420.5 g/mol
InChI Key: QZBMDEWEHCNCTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ethoxy-3-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been studied for its ability to interact with specific receptors in the body, which has led to its investigation as a potential therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 1-(4-ethoxy-3-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine involves its interaction with specific receptors in the body, including the serotonin 5-HT1A receptor and the dopamine D4 receptor. This interaction leads to changes in cellular signaling pathways, which can have various effects on the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include changes in neurotransmitter release, modulation of cellular signaling pathways, and alterations in gene expression. These effects can have various implications for the treatment of different diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-ethoxy-3-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine in lab experiments is its ability to interact with specific receptors in the body, which can lead to the identification of potential therapeutic targets. However, one limitation is the complexity of its synthesis, which can make it difficult to obtain in large quantities for use in experiments.

Future Directions

For research on 1-(4-ethoxy-3-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine include further investigation of its potential therapeutic applications, as well as studies on its pharmacokinetics and toxicity. Additionally, the development of more efficient synthesis methods could allow for larger-scale production and further exploration of its biological activity.

Scientific Research Applications

1-(4-ethoxy-3-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine has been studied for its potential application in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Its ability to interact with specific receptors in the body has led to its investigation as a potential therapeutic agent.

properties

IUPAC Name

1-[(4-ethoxy-3-methoxyphenyl)methyl]-4-(4-methoxyphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O5S/c1-4-28-20-10-5-17(15-21(20)27-3)16-22-11-13-23(14-12-22)29(24,25)19-8-6-18(26-2)7-9-19/h5-10,15H,4,11-14,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBMDEWEHCNCTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.